molecular formula C21H22O6 B591302 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)- CAS No. 204935-85-3

3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)-

Cat. No. B591302
CAS RN: 204935-85-3
M. Wt: 370.4 g/mol
InChI Key: CTUJEHJOZXGIIE-VQTJNVASSA-N
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Description

“3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)-” is a type of Flavonoids compound . Its molecular formula is C21H22O6, and the molecular weight is 370.40 . It is also known by other synonyms such as "3beta,7,4’-Trihydroxy-5-methoxy-8-[3,3-dimethylallyl]flavanone" .


Molecular Structure Analysis

The molecular structure of this compound is identified by NMR . Unfortunately, the specific details about the molecular structure are not provided in the available resources.


Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored at -20°C .

Scientific Research Applications

Biotransformation Studies

3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, (2r,3r)- is studied for its biotransformation by microbes, predicting xenobiotic metabolism in mammalian systems. Microbial metabolism involves epoxidation or hydroxylation, yielding diastereomeric pairs of oxygenated metabolites. This research enhances understanding of the metabolic fate of prenylflavanones like isoxanthohumol, a major hop prenylflavanone in beer, in mammals (Kim et al., 2019).

Isolation from Natural Sources

The compound has been isolated from roots of Sophora flavescens, a medicinal plant, along with other related compounds. This isolation and structural elucidation help in understanding the diverse biological activities associated with natural prenylflavanones (Huang et al., 2017).

Antimicrobial Activity

A study on the synthesis and antibacterial effects of 4′,5,7-trihydroxy-3′-prenylflavanone reveals potential antimicrobial properties. The synthesized compound showed activity against bacteria like Bacillus subtilis and Staphylococcus aureus. This highlights the potential for developing new antibacterial agents (Adib et al., 2008).

Antihyperglycemic Properties

Research on Eysenhardtia platycarpa indicates that its methanolic extracts, containing compounds like 3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, significantly decrease blood glucose levels in diabetic rats. This demonstrates the potential of prenylflavanones in managing diabetes (Narváez-Mastache et al., 2006).

Antimutagenic Effects

Prenylflavanones like 5,7,4'-trihydroxy-8-prenylflavanone from Azadirachta indica (neem tree) exhibit antimutagenic properties against heterocyclic amines. These compounds inhibit cytochrome P450 1A isoforms, suggesting their role in cancer prevention (Nakahara et al., 2003).

Biochemical Analysis

Biochemical Properties

3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and contributing to its anti-inflammatory effects .

Cellular Effects

The effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammatory responses, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone have been studied over time. The compound is stable when stored at recommended temperatures (2-8°C) and protected from light . Over time, it has been observed to maintain its biological activity, although some degradation may occur under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities .

Dosage Effects in Animal Models

The effects of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Additionally, it may interact with cofactors required for enzymatic reactions, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity, as it needs to reach specific sites of action to exert its effects .

Subcellular Localization

The subcellular localization of 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUJEHJOZXGIIE-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904140
Record name (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204935-85-3
Record name (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the antibacterial activity of (2R,3R)-(+)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone against Acinetobacter baumannii?

A1: Research indicates that (2R,3R)-(+)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone exhibited modest antibacterial activity against Acinetobacter baumannii, demonstrating a minimum inhibitory concentration (MIC95) ranging from 256 to 512 μg/mL. [] This suggests that while the compound shows some efficacy in inhibiting bacterial growth, further investigation is needed to explore its potential for therapeutic applications.

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